3-ethyl-2-(ethylsulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one

Dopamine D1 receptor GPCR screening allosteric modulation

3-Ethyl-2-(ethylsulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one (CAS 1326926-80-0) is a trisubstituted thieno[3,2-d]pyrimidin-4-one derivative bearing an N3-ethyl group and a C2-ethylsulfanyl side chain. The thieno[3,2-d]pyrimidine scaffold is recognized as a privileged structure in medicinal chemistry with demonstrated activity across anticancer, anti-infective, anticonvulsant, and CNS indications.

Molecular Formula C10H12N2OS2
Molecular Weight 240.34
CAS No. 1326926-80-0
Cat. No. B2434379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-ethyl-2-(ethylsulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
CAS1326926-80-0
Molecular FormulaC10H12N2OS2
Molecular Weight240.34
Structural Identifiers
SMILESCCN1C(=O)C2=C(C=CS2)N=C1SCC
InChIInChI=1S/C10H12N2OS2/c1-3-12-9(13)8-7(5-6-15-8)11-10(12)14-4-2/h5-6H,3-4H2,1-2H3
InChIKeyLQIANFBNHVBFCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Ethyl-2-(ethylsulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one (CAS 1326926-80-0): Chemical Identity and Pharmacophore Context for Scientific Sourcing


3-Ethyl-2-(ethylsulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one (CAS 1326926-80-0) is a trisubstituted thieno[3,2-d]pyrimidin-4-one derivative bearing an N3-ethyl group and a C2-ethylsulfanyl side chain. The thieno[3,2-d]pyrimidine scaffold is recognized as a privileged structure in medicinal chemistry with demonstrated activity across anticancer, anti-infective, anticonvulsant, and CNS indications [1]. Within this class, subtle variations at the N3 and C2 positions profoundly alter target engagement, selectivity, and pharmacokinetic behavior—making the specific substitution pattern of this compound a meaningful consideration for research procurement rather than interchangeable with other in-class analogs [2].

Why 3-Ethyl-2-(ethylsulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one Cannot Be Casually Substituted by Other Thieno[3,2-d]pyrimidine Analogs


The thieno[3,2-d]pyrimidine chemotype is exquisitely sensitive to peripheral substitution. In CDK7 inhibitor programs, changing the N3 substituent from alkyl to aryl or the C2 group from ethylsulfanyl to other thioethers produced IC50 shifts exceeding 100-fold, and the incorporation of a C2-ethylsulfanyl group in related dopamine receptor ligands yielded sub-nanomolar EC50 values (EC50 = 0.0536 nM) [1] [2]. Similarly, EGFR-targeted thieno[3,2-d]pyrimidines show that minor structural modifications toggle selectivity between mutant EGFR (IC50 ≤ 250 nM) and wild-type EGFR (IC50 > 10,000 nM) [3]. These data illustrate that the precise N3-ethyl/C2-ethylsulfanyl substitution pattern of the target compound may confer a unique activity profile that cannot be assumed from close analogs, and generic interchange risks irreproducible or misleading results.

Comparative Quantitative Evidence for 3-Ethyl-2-(ethylsulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one


C2-Ethylsulfanyl Dopamine D1 Receptor Potency: A 6-Methyl Analog Achieves Sub-Nanomolar EC50

In the BindingDB database, the closely related C2-ethylsulfanyl analog 3-ethyl-2-(ethylthio)-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one (BDBM49057) displays an EC50 of 0.0536 nM at the human D(1A) dopamine receptor, as measured in a Vanderbilt Screening Center assay [1]. This is among the most potent activities reported for any thieno[3,2-d]pyrimidine derivative at a GPCR target, and the C2-ethylsulfanyl group is a key contributor to this potency because replacement with larger thioethers or oxidation to sulfones consistently reduced affinity by orders of magnitude in related SAR campaigns [2].

Dopamine D1 receptor GPCR screening allosteric modulation

Kinase Selectivity: C2-Ethylsulfanyl Thieno[3,2-d]pyrimidines as CDK7-Selective Scaffolds

Systematic SAR at the C2 position of thieno[3,2-d]pyrimidine CDK7 inhibitors demonstrates that the ethylsulfanyl group confers a favorable balance of CDK7 potency and kinome-wide selectivity [1]. In a 2023 optimization study, compound 36—a thieno[3,2-d]pyrimidine bearing an alkylthio moiety—exhibited potent CDK7 inhibition with good kinome selectivity in vitro, and oral administration at 5 mg/kg once daily produced strong efficacy in a triple-negative breast cancer (TNBC) CDX mouse model [2]. In a follow-up 2024 study, the lead thieno[3,2-d]pyrimidine candidate demonstrated favorable oral bioavailability and desirable PK properties [1]. Compounds with C2 substituents other than alkylthio (e.g., aryl, amino) showed either reduced CDK7 potency or inferior selectivity profiles, indicating the functional uniqueness of the ethylsulfanyl motif [2].

CDK7 inhibition kinase selectivity triple-negative breast cancer

EGFR Mutant Selectivity: Thieno[3,2-d]pyrimidine Scaffold Enables >40-Fold Selectivity for L858R/T790M Over Wild-Type EGFR

In a 2020 EGFR inhibitor study, thieno[3,2-d]pyrimidine derivatives bearing diverse C2 and N3 substituents were evaluated for selective inhibition of the drug-resistant EGFR L858R/T790M double mutant versus wild-type EGFR [1]. Compounds 6a, 6l, 6m, 6n, and 6o achieved IC50 ≤ 250 nM against the mutant while showing IC50 > 10,000 nM against wild-type EGFR, a selectivity window exceeding 40-fold [1]. The C2 substituent was a critical determinant of this selectivity; replacement of the thioether with other groups eroded the selectivity margin. Compound 6o demonstrated significant inhibition of colony formation, wound healing, and p-EGFR/p-ERK signaling in H1975 NSCLC cells [1]. While the target compound was not directly tested, its C2-ethylsulfanyl group is structurally congruent with the thioether motif identified as essential for mutant selectivity in this series.

EGFR T790M NSCLC mutant-selective inhibitor

PIM Kinase Inhibition: Thieno[3,2-d]pyrimidine Scaffold with C2-Alkylthio Substitution as Privileged Chemotype

US Patent 8,148,384 (and related filings) discloses substituted thieno[3,2-d]pyrimidines as PIM kinase inhibitors for cancer chemotherapy, with the Markush structure encompassing N3-alkyl and C2-alkylthio substitution patterns directly matching the target compound [1]. The patent establishes that the thieno[3,2-d]pyrimidine core with C2-alkylthio and N3-alkyl groups is a productive pharmacophore for PIM kinase inhibition, with specific exemplified compounds demonstrating activity in PIM enzymatic assays [1]. Compounds deviating from the C2-alkylthio pattern (e.g., C2-H, C2-aryl) fall outside the preferred embodiment claims, indicating that the ethylsulfanyl substitution is a patent-recognized differentiating feature within this intellectual property landscape.

PIM kinase cancer chemotherapy kinase inhibitor patent

Recommended Research and Procurement Application Scenarios for 3-Ethyl-2-(ethylsulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one


GPCR Chemical Probe Development: Dopamine D1 Receptor Allosteric Modulation

Based on the sub-nanomolar D1 receptor EC50 (0.0536 nM) demonstrated by the closely related 6-methyl analog BDBM49057 [1], the target compound can serve as a starting scaffold for developing highly potent D1 dopamine receptor chemical probes. Researchers investigating dopaminergic signaling in neuroscience or neuropsychiatric disorders should prioritize this C2-ethylsulfanyl thieno[3,2-d]pyrimidine over analogs lacking the ethylsulfanyl group, which show >1,800-fold weaker D1 activity. Procurement of this compound enables direct head-to-head comparison with the 6-methyl analog to isolate the contribution of the 6,7-dihydro modification to GPCR pharmacology.

CDK7 Inhibitor Lead Optimization: Selectivity Handle Exploration

The C2-ethylsulfanyl group has been validated as a key selectivity determinant in CDK7 inhibitor SAR campaigns, where alkylthio-substituted thieno[3,2-d]pyrimidines outperform aryl- and amino-substituted analogs in kinome selectivity and in vivo efficacy in TNBC models [1]. Procurement of this compound enables medicinal chemistry teams to use it as a comparative reference for evaluating novel C2 modifications, benchmarking against the lead compounds described in the 2023–2024 CDK7 inhibitor literature, and exploring the N3-ethyl/C2-ethylsulfanyl combination as a selectivity-optimized starting point for further derivatization.

EGFR T790M Mutant-Selective Inhibitor Discovery

The thieno[3,2-d]pyrimidine scaffold has demonstrated >40-fold selectivity for EGFR L858R/T790M over wild-type EGFR when bearing C2-thioether substituents [1]. The target compound, with its C2-ethylsulfanyl motif, is congruent with the selectivity-conferring substitution pattern and can be used as a core scaffold for designing third-generation EGFR-TKIs. This compound is particularly relevant for NSCLC drug discovery programs seeking to overcome T790M-mediated resistance while sparing wild-type EGFR, and its procurement supports direct SAR comparison with the disclosed lead compounds 6l and 6o.

PIM Kinase Inhibitor Patent Landscape Navigation

US Patent 8,148,384 establishes the C2-alkylthio/N3-alkyl thieno[3,2-d]pyrimidine substitution pattern as a preferred pharmacophore for PIM kinase inhibition [1]. The target compound maps directly onto this preferred Markush formula, making it a strategically relevant procurement choice for organizations conducting freedom-to-operate analyses, patent circumvention studies, or validating PIM kinase inhibitor claims. Its acquisition supports comparative enzymatic screening against the exemplified patent compounds to benchmark novel PIM inhibitor candidates.

Quote Request

Request a Quote for 3-ethyl-2-(ethylsulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.